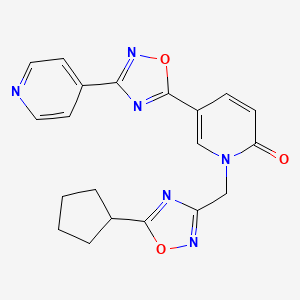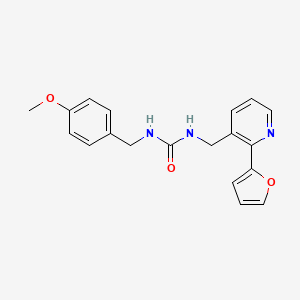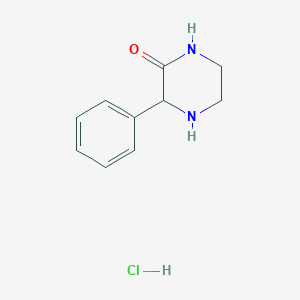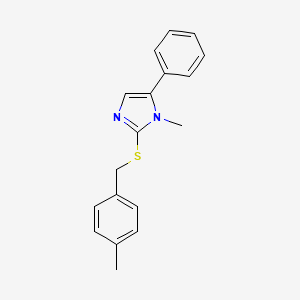![molecular formula C17H16N4O4S B2448917 1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-42-3](/img/structure/B2448917.png)
1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
カタログ番号 B2448917
CAS番号:
899747-42-3
分子量: 372.4
InChIキー: QMRULGXXRHPDQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that belongs to the class of pyrimidines. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms. They are known to exhibit a wide range of biological activities .
科学的研究の応用
- CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds exhibit novel CDK2 inhibitory activity .
- Results show that several of these compounds display superior cytotoxic effects against cancer cell lines (MCF-7 and HCT-116) with IC50 values ranging from 45 to 97 nM. They also exhibit moderate activity against HepG-2 cells compared to the reference drug sorafenib .
- A derivative of this compound, 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine, has demonstrated potent 5-HT1A receptor potency with 1000-fold selectivity for α1-adrenergic and D2 receptors. It also exhibits neuroprotective effects in a transient middle cerebral artery occlusion (t-MCAO) model .
- Fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine-linked 1,2,3-triazoles have been developed as prospective anticancer agents targeting EGFR proteins. These compounds show promising inhibitory activity against MCF-7 and A-549 cancer cells .
- Compound 14, derived from this scaffold, exhibits dual activity against cancer cell lines and CDK2. It significantly alters cell cycle progression and induces apoptosis in HCT cells .
- Molecular modeling studies have been conducted to understand the binding interactions of these compounds with CDK2. Insights from these investigations aid in optimizing their design for improved efficacy .
- The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves interesting reactions, including condensation, cyclization, and N-methylation. Understanding these synthetic pathways contributes to the development of related compounds .
CDK2 Inhibition for Cancer Treatment
Neuroprotective Properties
EGFR Protein Inhibition
Cell Cycle Alteration and Apoptosis Induction
Biological Modeling Investigations
Synthetic Methods and Mechanisms
作用機序
将来の方向性
特性
IUPAC Name |
1,3,6-trimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-10-8-18-15-13(16(22)20(3)17(23)19(15)2)14(10)26-9-11-4-6-12(7-5-11)21(24)25/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRULGXXRHPDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)


![3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B2448842.png)

![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2448847.png)



![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)

![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)
